molecular formula C3F9GaO9S3 B1301945 Gallium(III) trifluoromethanesulfonate CAS No. 74974-60-0

Gallium(III) trifluoromethanesulfonate

Cat. No. B1301945
CAS RN: 74974-60-0
M. Wt: 516.9 g/mol
InChI Key: BVLXNPRUOXPBII-UHFFFAOYSA-K
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Description

Gallium(III) trifluoromethanesulfonate, also known as gallium triflate, is a Lewis acid catalyst that has been extensively studied for its application in various organic transformations. It is known for its high selectivity, turnover frequency, and stability in aqueous media, making it a sustainable catalyst for green chemistry .

Synthesis Analysis

Gallium triflate can be synthesized from gallium metal or gallium chloride in excess trifluoromethanesulfonic acid under reflux conditions. This synthesis is straightforward and yields a catalyst that is water-tolerant, soluble, and requires low catalyst loading for driving acid-catalyzed reactions . Additionally, subvalent gallium triflates have been prepared by reacting GaCp* with trifluoromethanesulfonic acid, which can serve as precursors for gallium cluster compounds .

Molecular Structure Analysis

The molecular structure of gallium triflate has been characterized in various studies. For instance, gallium(III) tetraphenylporphyrinates with anionic sulfur ligands have been prepared, serving as structural models for iron(III) heme sites with sulfur coordination. These compounds exhibit stability towards reduction, allowing for detailed investigation of their solid-state structures . Furthermore, the crystal structure of a methylsulfonato-(octaethylporphyrinato)-gallium(III) complex has been determined, revealing a five-coordinated gallium atom .

Chemical Reactions Analysis

Gallium triflate has been employed as a catalyst in a variety of chemical reactions. It catalyzes the regioselective rearrangement of 2-substituted vinylepoxides into unsaturated carbonyl compounds with high selectivity . It also promotes the ring opening of epoxides to form beta-hydroxy sulfides and sulfoxides under solvent-free conditions or in water, respectively . In Friedel-Crafts reactions, gallium triflate facilitates the adamantylation and isopropylation of aromatics, as well as acylation and benzoylation, with the ability to be recovered and reused without loss of activity .

Physical and Chemical Properties Analysis

Gallium triflate is notable for its water tolerance and reusability as a Lewis acid catalyst. It has been shown to catalyze reactions with high chemo- and regioselectivity, yielding high product yields. Its stability in water allows for the exploration of substrates and the development of new synthetic protocols in aqueous media, which is beneficial for reducing hazardous waste from organic solvents . The compound also reacts with trimethylamine, forming adducts of variable composition .

Scientific Research Applications

Catalyst in Friedel-Crafts Reactions

Gallium(III) trifluoromethanesulfonate is utilized in Friedel-Crafts alkylation and acylation reactions. Its notable qualities include being an excellent catalyst for adamantylation of toluene, operational efficiency even in the presence of water, and recyclability without loss of activity. This environmentally friendly characteristic is significant in the field of sustainable and green chemistry (Prakash et al., 2003).

Versatile Lewis Acid Catalyst

Gallium(III) triflate is recognized for its versatility as a Lewis acid catalyst in various acid-catalyzed reactions including Friedel-Crafts alkylation and hydroxyalkylation. Its water tolerance, low catalyst loading requirement, high selectivity, stability, and recyclability make it a prime candidate in sustainable synthetic processes, especially in synthesizing biologically active heterocycles (Prakash et al., 2012).

Structural Studies

In structural chemistry, the solvated Gallium(III) ion has been examined using extended X-ray absorption fine structure (EXAFS) spectroscopy. This research reveals insights into the coordination and molecular structure of Gallium(III) compounds, contributing to a deeper understanding of gallium chemistry (Topel et al., 2011).

Interactions with Serum Proteins

Studies on investigational anticancer gallium(III) drugs, such as Tris(8-quinolinolato)gallium(III), have focused on their interaction with serum proteins and distribution patterns in tissue. Such research is vital for understanding the pharmacodynamics and potential therapeutic applications of gallium-based compounds (Hummer et al., 2012).

Anticancer Drug Development

Gallium(III) complexes have been characterized for their potential in inhibiting tumor growth. The examination of their solubility, stability, lipophilicity, and binding to serum proteins is crucial for developing effective anticancer drugs (Rudnev et al., 2006).

Hydroxyalkylation of Aromatics

Gallium(III) triflate has been employed as a catalyst in the superacid catalyzed Friedel-Crafts hydroxyalkylation of aromatics with ethyl trifluoropyruvate. This demonstrates its role in synthesizing Mosher's acid analogs, contributing to the field of organic synthesis (Prakash et al., 2003).

Safety And Hazards

Gallium(III) trifluoromethanesulfonate is considered hazardous. It causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

gallium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Ga/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLXNPRUOXPBII-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9GaO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370051
Record name GALLIUM(III) TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gallium(III) trifluoromethanesulfonate

CAS RN

74974-60-0
Record name GALLIUM(III) TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gallium(III) trifluoromethanesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallium(III) trifluoromethanesulfonate
Reactant of Route 2
Gallium(III) trifluoromethanesulfonate
Reactant of Route 3
Gallium(III) trifluoromethanesulfonate

Citations

For This Compound
37
Citations
A Molla-Abbassi, M Skripkin, M Kritikos, I Persson… - Dalton …, 2003 - pubs.rsc.org
The isostructural hexakis(dimethyl sulfoxide)-aluminium(III), -gallium(III) and -indium(III) iodides crystallise in the trigonal space group R (no. 148), Z = 3, at 295 ± 1 K. The metal ions are …
Number of citations: 12 pubs.rsc.org
GK Surya Prakash, P Yan, B Török, I Bucsi, M Tanaka… - Catalysis letters, 2003 - Springer
The application of gallium(III) trifluoromethanesulfonate (triflate, OTf) in Friedel-Crafts alkylation and acylation reactions is described. Gallium triflate was found to be an excellent catalyst …
Number of citations: 76 link.springer.com
Ö Topel, I Persson, D Lundberg, AS Ullström - Inorganica Chimica Acta, 2011 - Elsevier
The structure of the N,N-dimethylthioformamide (DMTF) solvated gallium(III) ion has been determined in solution by means of extended X-ray absorption fine structure (EXAFS) …
Number of citations: 2 www.sciencedirect.com
GKS Prakash, T Mathew, C Panja… - Proceedings of the …, 2007 - National Acad Sciences
The synthesis of α-aminonitriles and their fluorinated analogs has been carried out in high yield and purity by the Strecker reaction from the corresponding ketones and amines with …
Number of citations: 111 www.pnas.org
Ö Topel, I Persson, D Lundberg, AS Ullström - Inorganica chimica acta, 2010 - Elsevier
The structures of the N,N′-dimethylpropyleneurea (DMPU) solvated gallium(III) and indium(III) ions have been determined in DMPU solution by means of EXAFS. The gallium(III) ion is …
Number of citations: 10 www.sciencedirect.com
GKS Prakash, T Mathew, GA Olah - Accounts of chemical …, 2012 - ACS Publications
Green chemical processes play a crucial role in sustainable development, and efficient recyclable catalysts that can be conveniently applied in various chemical reactions are the key …
Number of citations: 91 pubs.acs.org
Ö Topel, I Persson, E Avşar - Journal of Molecular Liquids, 2008 - Elsevier
The decomposition of the thiocyanate ion in acidic aqueous solution disturbs the complex formation reactions with gallium(III) and indium(III) to such an extent that any accurate stability …
Number of citations: 6 www.sciencedirect.com
GK Surya Prakash, C Do, T Mathew, GA Olah - Catalysis letters, 2011 - Springer
Direct carbonyl reduction to methylene has been achieved by mild reductant system obtained from the combination of organosilane and gallium (III) trifluoromethanesulfonate {Ga(OTf) …
Number of citations: 22 link.springer.com
GKS Prakash, P Yan, B Toeroek, GA Olah - Synlett, 2003 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 20 www.thieme-connect.com
GKS Prakash, T Mathew, C Panja, H Vaghoo… - Organic …, 2007 - ACS Publications
One-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones was easily achieved under mild conditions in high yields and purity …
Number of citations: 59 pubs.acs.org

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